Buddleoflavonoloside
Description
Buddleoflavonoloside (CAS: 480-36-4), also known as Linarin, Acaciin, or Acacetin 7-O-rutinoside, is a flavonoid glycoside derived from plants such as Buddleia lindleyana and Amorphophallus konjac . Its molecular formula is C₂₈H₃₂O₁₄, with a molecular weight of 592.55 g/mol . Structurally, it consists of the flavone acacetin (4'-methoxyapigenin) linked to a rutinoside moiety (rhamnosyl-glucoside) at the 7-hydroxy position . This compound is notable for its role in plant defense mechanisms, particularly in resistant varieties of Amorphophallus konjac against soft rot disease, where it is downregulated in susceptible cultivars . It is soluble in methanol, DMF, and DMSO, and requires storage at 2–8°C to maintain stability .
Properties
Molecular Formula |
C28H32O14 |
|---|---|
Molecular Weight |
592.5 g/mol |
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28-/m0/s1 |
InChI Key |
YFVGIJBUXMQFOF-JCXAZDOFSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Buddleoside (CAS: Unspecified)
- Molecular Formula: C₁₅H₂₀O₈ (distinct from Buddleoflavonoloside) .
- Source: Extracted from Buddleia lindleyana, previously termed "醉鱼草素乙" (Chinese nomenclature) .
- Key Differences: While both compounds are glycosides, Buddleoside has a simpler structure with a smaller molecular weight and lacks the rutinoside chain present in this compound .
Acacetin 7-O-glucoside
- Structure: Features acacetin linked to a single glucose unit instead of a rutinoside.
- Biological Role : Demonstrates antioxidant and anti-inflammatory properties but lacks documented involvement in plant-pathogen resistance .
Functional Analogues
3-Fucosyllactose
- Role in Plant Defense: Co-occurs with this compound in Amorphophallus konjac; its lower abundance in resistant cultivars (fold change: 0.6143) contrasts with this compound’s downregulation (fold change: 0.5606), suggesting synergistic roles in disease resistance .
Jasmonic Acid (JA)
- Class : Phytohormone.
- Comparison: JA concentrations are significantly higher in resistant Amorphophallus varieties, whereas this compound levels decrease. This highlights divergent defense strategies: JA mediates systemic resistance, while flavonoids like this compound may act as localized antimicrobial agents .
Pharmacokinetic and Physicochemical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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